molecular formula C20H17BrN2O4 B11108012 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11108012
M. Wt: 429.3 g/mol
InChI Key: FLJYEDUUIGBVAI-SSDVNMTOSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a hydroxynaphthalenyl moiety linked through an acetohydrazide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to obtain 2-bromo-4-methoxyphenol . This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. The acetic acid derivative is subsequently converted to its hydrazide form using hydrazine hydrate. Finally, the hydrazide is condensed with 2-hydroxy-1-naphthaldehyde under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and hydroxynaphthalenyl groups allows for versatile modifications and interactions with various biological targets.

Properties

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H17BrN2O4/c1-26-14-7-9-19(17(21)10-14)27-12-20(25)23-22-11-16-15-5-3-2-4-13(15)6-8-18(16)24/h2-11,24H,12H2,1H3,(H,23,25)/b22-11+

InChI Key

FLJYEDUUIGBVAI-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)Br

Origin of Product

United States

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